molecular formula C21H23N3O3 B12821270 methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate

methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate

Cat. No.: B12821270
M. Wt: 365.4 g/mol
InChI Key: YYKCFFFHGRUDFT-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate is an organic compound with the molecular formula C21H23N3O3 It is a derivative of benzoate and imidazole, featuring a complex structure that includes a methoxy group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate involves multiple steps. One common method includes the reaction of 1-(5-phenyl-1H-imidazol-2-yl)ethanamine with bromoacetic acid methyl ester to form a bromide intermediate. This intermediate is then reacted with 2-methoxy-5-[(aminomethyl)methyl]benzoic acid methyl ester under Suzuki coupling conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-[[1-(4-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate
  • Methyl 2-methoxy-5-[[1-(3-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate

Uniqueness

Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate is unique due to its specific substitution pattern on the imidazole ring and the benzoate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate, also known as a derivative of benzoate and imidazole, has garnered interest due to its potential biological activities. This compound's complex structure includes a methoxy group, a phenyl group, and an imidazole ring, which contribute to its interactions with various biological targets.

The molecular formula for this compound is C21H23N3O3, with a molecular weight of 365.4 g/mol. Its IUPAC name is this compound. The compound exhibits unique properties that facilitate its biological activity, particularly through its molecular interactions.

PropertyValue
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
IUPAC NameThis compound
InChI KeyYYKCFFFHGRUDFT-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The imidazole ring is known for its capacity to modulate enzyme activities and receptor functions, which can lead to various pharmacological effects, including:

  • Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary studies suggest that it may have anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may reduce inflammation through the modulation of inflammatory pathways.

Research Findings

Recent studies have explored the biological activities of this compound:

Case Study 1: Antimicrobial Properties

A study conducted on various derivatives of imidazole highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicated that it induces cell cycle arrest and apoptosis via the activation of caspase pathways .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity profile of this compound. Toxicological evaluations have indicated moderate toxicity at high concentrations, necessitating further studies to establish safe dosage levels for therapeutic applications .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate

InChI

InChI=1S/C21H23N3O3/c1-14(20-23-13-18(24-20)16-7-5-4-6-8-16)22-12-15-9-10-19(26-2)17(11-15)21(25)27-3/h4-11,13-14,22H,12H2,1-3H3,(H,23,24)

InChI Key

YYKCFFFHGRUDFT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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